molecular formula C14H21NO3 B13494772 Z-Tle-ol

Z-Tle-ol

Cat. No.: B13494772
M. Wt: 251.32 g/mol
InChI Key: KJWHWKVTZVGMHH-GFCCVEGCSA-N
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Description

“Z-Tle-ol” is a hypothetical organic compound that belongs to the class of alcohols. Alcohols are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure and properties of “this compound” would depend on its specific molecular configuration, which is not provided here.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Z-Tle-ol” would typically involve the following steps:

    Starting Material Selection: Choosing appropriate starting materials that contain the necessary carbon skeleton.

    Functional Group Introduction: Introducing the hydroxyl group through reactions such as hydroboration-oxidation or oxymercuration-demercuration.

    Purification: Purifying the compound using techniques like distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“Z-Tle-ol” would undergo various chemical reactions, including:

    Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides or ethers.

Scientific Research Applications

“Z-Tle-ol” could have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying metabolic pathways involving alcohols.

    Medicine: Possible applications in drug development or as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “Z-Tle-ol” would depend on its specific molecular structure and target pathways. Generally, alcohols can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanol: A simple alcohol with one carbon atom.

    Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.

    Propanol: A three-carbon alcohol with similar properties.

Uniqueness

“Z-Tle-ol” would be unique based on its specific molecular structure, which could impart distinct physical and chemical properties compared to other alcohols.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1

InChI Key

KJWHWKVTZVGMHH-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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